Isononylphenol: A Comprehensive Technical Guide
Isononylphenol: A Comprehensive Technical Guide
Introduction
Isononylphenol (INP) is a member of the alkylphenol family, characterized by a phenol ring substituted with a nine-carbon branched alkyl chain. It is a complex mixture of isomers, with the specific branching pattern of the nonyl group influencing its chemical and physical properties, as well as its biological activity.[1][2] Industrially, isononylphenol is primarily produced through the acid-catalyzed alkylation of phenol with nonene.[1][3] This process results in a complex mixture of various branched-chain isomers.[3]
This technical guide provides an in-depth overview of isononylphenol, covering its chemical and physical properties, synthesis, analytical methodologies, and its toxicological profile, with a focus on its endocrine-disrupting capabilities.
Chemical and Physical Properties
Isononylphenol is a viscous, pale-yellow liquid with a slight phenolic odor.[4] It has low solubility in water but is soluble in organic solvents like alcohols.[1][2] The technical-grade product is a complex mixture of more than 20 isomers, with varying alkyl chain branching and substitution patterns.[1]
CAS Numbers:
It is important to note that several CAS numbers are associated with isononylphenol and its isomers:
-
11066-49-2: This CAS number typically refers to the isomer mixture of isononylphenol.[1][3][5]
-
27938-31-4: This is another CAS number associated with isononylphenol.[1][6]
-
84852-15-3: This number is often used for 4-nonylphenol, branched.[3]
-
25154-52-3: This is the general CAS number for nonylphenol.[3]
For clarity in research and regulatory contexts, it is crucial to specify the exact isomeric composition when possible.
Quantitative Properties:
A summary of the key physical and chemical properties of isononylphenol is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₄O | [6] |
| Molecular Weight | 220.35 g/mol | [4][6] |
| Appearance | Pale-yellow, viscous liquid | [4] |
| Odor | Slight phenolic odor | [4] |
| Solubility in Water | 5–10 mg/L (low) | [1] |
| Log Kow (Octanol-Water Partition Coefficient) | 5.71 (average of 3 isomers) | [4] |
| Vapor Pressure | 0.000024 mmHg | [4] |
| Vapor Density | 7.59 (Air = 1) | [4] |
| Boiling Point | Not specified | |
| Melting Point | -10 °C (sets to a glass) | [4] |
| Flash Point | 285 °F | [4] |
| Density | Not specified |
Synthesis of Isononylphenol
The industrial production of isononylphenol is primarily achieved through the electrophilic alkylation of phenol with isononene in the presence of an acid catalyst.[1]
Experimental Protocol: Synthesis of p-Isononylphenol
The following protocol describes a general laboratory-scale synthesis of p-isononylphenol.
Materials:
-
Phenol
-
Isononene (a mixture of isomers)
-
Acid catalyst (e.g., sulfuric acid, acidic ion-exchange resin)[1][7]
-
Solvent (e.g., hexane)
-
Sodium hydroxide solution
-
Distilled water
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, separatory funnel)
-
Heating mantle and magnetic stirrer
Procedure:
-
Reaction Setup: A round-bottom flask is charged with phenol and a solvent. The flask is equipped with a magnetic stirrer, a condenser, and a dropping funnel.
-
Catalyst Addition: The acid catalyst is added to the reaction mixture.
-
Addition of Isononene: Isononene is added dropwise to the stirred reaction mixture at a controlled temperature.
-
Reaction: The mixture is stirred at a specific temperature for a set period to ensure the completion of the alkylation reaction.
-
Work-up:
-
The reaction mixture is cooled to room temperature.
-
The catalyst is removed by filtration (if solid) or neutralized with a base.
-
The organic layer is washed with a sodium hydroxide solution to remove unreacted phenol, followed by washing with distilled water until neutral.
-
The organic layer is dried over anhydrous magnesium sulfate.
-
-
Purification: The solvent is removed under reduced pressure, and the resulting crude isononylphenol is purified by vacuum distillation to obtain the final product.
Logical Relationship for Isononylphenol Synthesis:
Caption: General workflow for the synthesis of isononylphenol.
Analytical Methodology: GC-MS Analysis
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of the various isomers of isononylphenol in environmental and biological samples.
Experimental Protocol: GC-MS Analysis of Isononylphenol Isomers
This protocol provides a general framework for the analysis of isononylphenol isomers. Specific parameters may need to be optimized based on the sample matrix and instrumentation.
Sample Preparation (Water Sample):
-
Solid-Phase Extraction (SPE):
-
A water sample is passed through an SPE cartridge (e.g., C18) to retain the isononylphenol.
-
The cartridge is washed to remove interfering substances.
-
Isononylphenol is eluted from the cartridge with a suitable organic solvent (e.g., dichloromethane).
-
-
Concentration: The eluate is concentrated under a gentle stream of nitrogen.
-
Derivatization (Optional but Recommended): To improve chromatographic separation and sensitivity, the extracted isononylphenol can be derivatized (e.g., silylation) before GC-MS analysis.
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a capillary column suitable for separating alkylphenols (e.g., a non-polar or medium-polar column).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless injection.
-
Oven Temperature Program: A temperature gradient is used to separate the different isomers. A typical program might start at a low temperature, ramp up to a higher temperature, and then hold for a period.
-
Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Data Acquisition: The mass spectrometer is operated in either full scan mode to identify unknown isomers or selected ion monitoring (SIM) mode for targeted quantification of specific isomers.
Data Analysis:
-
Identification: Isomers are identified by comparing their retention times and mass spectra with those of authentic standards.
-
Quantification: The concentration of each isomer is determined by creating a calibration curve using standards of known concentrations. An internal standard is often used to correct for variations in sample preparation and injection.
Experimental Workflow for GC-MS Analysis of Isononylphenol:
Caption: Workflow for the GC-MS analysis of isononylphenol.
Toxicological Profile: Endocrine Disruption
Isononylphenol is recognized as an endocrine-disrupting chemical (EDC).[1] It can mimic the effects of the natural hormone estrogen by binding to estrogen receptors (ERs), thereby interfering with the normal functioning of the endocrine system.[1] This estrogenic activity is a significant concern due to its potential to cause adverse effects on reproductive health and development.[8]
Mechanism of Action: Estrogen Receptor Signaling Pathway
The primary mechanism of isononylphenol's endocrine-disrupting activity involves its interaction with the estrogen receptor signaling pathway. As a xenoestrogen, isononylphenol can bind to estrogen receptors (ERα and ERβ), initiating a cascade of events that are normally triggered by endogenous estrogens like estradiol.
Signaling Pathway Diagram:
Caption: Isononylphenol's interference with the estrogen receptor signaling pathway.
Applications
The primary industrial use of isononylphenol is as an intermediate in the production of nonylphenol ethoxylates (NPEs).[1] NPEs are non-ionic surfactants widely used in:
-
Detergents and Cleaners: For their excellent cleaning and emulsifying properties.[1]
-
Emulsifiers: In various industrial processes and formulations.[1]
-
Paints and Coatings: As dispersing and wetting agents.
-
Agrochemicals: In pesticide formulations to improve their effectiveness.
Isononylphenol itself is also used in the manufacturing of:
-
Antioxidants: For plastics and rubber.
-
Lubricating oil additives.
-
PVC stabilizers. [1]
Due to environmental and health concerns, the use of nonylphenol and its ethoxylates has been restricted in some regions, particularly in Europe.[1]
Conclusion
Isononylphenol is a commercially important chemical with a wide range of applications. However, its complex isomeric nature and its classification as an endocrine disruptor necessitate careful handling and monitoring. A thorough understanding of its properties, synthesis, and analytical methods is crucial for researchers, scientists, and drug development professionals working with this compound or assessing its environmental and health impacts. The detailed information and protocols provided in this guide serve as a valuable resource for these endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Separation of Isoundecyl nonyl phthalate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Nonylphenol - Wikipedia [en.wikipedia.org]
- 4. shimadzu.com [shimadzu.com]
- 5. Estrogen - Wikipedia [en.wikipedia.org]
- 6. Estrogen receptor functional domains and signal transduction schemes [pfocr.wikipathways.org]
- 7. CN1039707C - Preparation method of p-nonyl phenol - Google Patents [patents.google.com]
- 8. Endocrine Disrupting Compounds (Nonylphenol and Bisphenol A)–Sources, Harmfulness and Laccase-Assisted Degradation in the Aquatic Environment - PMC [pmc.ncbi.nlm.nih.gov]

